Cas no 1568106-92-2 ((1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol)

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 化学的及び物理的性質
名前と識別子
-
- (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol
- (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanol
- 2H-Pyran-4-methanol, tetrahydro-α-(trifluoromethyl)-, (αR)-
- (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol
-
- MDL: MFCD26869026
- インチ: 1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2/t6-/m1/s1
- InChIKey: ZDLLLYOSXAFXSK-ZCFIWIBFSA-N
- ほほえんだ: FC([C@@H](C1CCOCC1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 140
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 29.5
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-5G |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 5g |
¥ 19,206.00 | 2023-04-07 | |
Enamine | EN300-1930683-0.05g |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |
1568106-92-2 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1930683-0.25g |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |
1568106-92-2 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1930683-0.1g |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |
1568106-92-2 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1930683-2.5g |
(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |
1568106-92-2 | 2.5g |
$2492.0 | 2023-09-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-250mg |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 250mg |
¥2515.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-250.0mg |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 250.0mg |
¥2515.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-100.0mg |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 100.0mg |
¥1575.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-1.0g |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 1.0g |
¥6286.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-1G |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |
1568106-92-2 | 95% | 1g |
¥ 6,402.00 | 2023-04-07 |
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanolに関する追加情報
Professional Introduction to (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol (CAS No. 1568106-92-2)
(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1568106-92-2, is a chiral alcohol featuring a trifluoromethyl group and a tetrahydropyran ring. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The significance of this compound lies in its ability to serve as a building block for more complex structures. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules derived from it, which is a critical factor in drug design. Furthermore, the tetrahydropyran ring contributes to the overall solubility and bioavailability of the final product, making it an attractive candidate for pharmaceutical applications.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced pharmacokinetic properties. Studies have demonstrated that fluorine atoms can significantly influence the binding affinity, metabolic pathways, and overall efficacy of drug candidates. The compound (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol exemplifies this trend, as it integrates fluorine into a biologically relevant scaffold.
One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, and their inhibition is often targeted in therapeutic strategies for diseases such as cancer and HIV/AIDS. The trifluoromethyl group in (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol can enhance the binding interactions with target proteases, leading to more potent and selective inhibitors.
Recent advancements in computational chemistry have also highlighted the importance of chirality in drug design. The (1R) configuration of this compound ensures optimal stereochemical interactions with biological targets, which is essential for achieving high efficacy and minimal side effects. This has spurred interest in developing methods for the scalable synthesis of enantiomerically pure forms of such compounds.
The tetrahydropyran ring in (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol provides an additional layer of complexity that can be exploited for medicinal chemistry applications. This moiety can serve as a handle for further functionalization, allowing chemists to tailor the properties of derived compounds to specific therapeutic needs. For instance, it can be used to introduce polar functional groups or to link multiple pharmacophores together.
In conclusion, (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in drug development make it a compound of considerable interest. As research continues to uncover new methodologies for fluorinated compound synthesis and chiral catalysis, the role of this intermediate is likely to expand even further.
1568106-92-2 ((1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol) 関連製品
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)
- 329908-29-4(N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide)
- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)
- 97281-50-0(Phosphatidylethanolamines, egg)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)
- 2228347-04-2(4-(hydrazinylmethyl)-2-methoxy-6-nitrophenol)
